Cas no 2034341-86-9 (N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide)

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide is a bifuran-derived benzamide compound featuring a 3-bromophenyl substituent. Its unique structural framework, combining a bifuran core with a brominated benzamide moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of the bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the bifuran scaffold contributes to potential electronic and steric properties of interest in ligand design. This compound is particularly useful in the development of pharmacologically active molecules, offering versatility in derivatization for applications in drug discovery and material science. High purity and well-defined characterization ensure reliability in experimental use.
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide structure
2034341-86-9 structure
Product name:N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
CAS No:2034341-86-9
MF:C16H12BrNO3
Molecular Weight:346.17538356781
CID:5335964

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide 化学的及び物理的性質

名前と識別子

    • N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide
    • 3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
    • N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
    • インチ: 1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19)
    • InChIKey: SYCRGACGQPWFKW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(NCC1=CC=C(C2=COC=C2)O1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 365
  • トポロジー分子極性表面積: 55.4
  • XLogP3: 3.2

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6516-1701-5μmol
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6516-1701-1mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
1mg
$54.0 2023-09-08
Life Chemicals
F6516-1701-25mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
25mg
$109.0 2023-09-08
Life Chemicals
F6516-1701-75mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
75mg
$208.0 2023-09-08
Life Chemicals
F6516-1701-50mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
50mg
$160.0 2023-09-08
Life Chemicals
F6516-1701-40mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
40mg
$140.0 2023-09-08
Life Chemicals
F6516-1701-15mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
15mg
$89.0 2023-09-08
Life Chemicals
F6516-1701-3mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
3mg
$63.0 2023-09-08
Life Chemicals
F6516-1701-4mg
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
4mg
$66.0 2023-09-08
Life Chemicals
F6516-1701-20μmol
N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide
2034341-86-9
20μmol
$79.0 2023-09-08

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide 関連文献

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamideに関する追加情報

N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide: A Comprehensive Overview

In the realm of organic chemistry, the compound N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide (CAS No: 2034341-86-9) stands out as a fascinating molecule with unique structural and functional properties. This compound is a derivative of benzamide, featuring a bifuran moiety and a bromine substituent, which endow it with distinctive chemical characteristics and potential applications in various fields.

The molecular structure of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide comprises a benzene ring substituted with a bromine atom at the 3-position and an amide group at the nitrogen atom. The amide group is further connected to a bifuran ring system via a methylene bridge. Bifurans are bicyclic structures consisting of two fused furan rings, which are known for their aromaticity and ability to participate in various electronic transitions. The presence of the bifuran moiety in this compound introduces additional complexity to its electronic structure, making it an interesting subject for both theoretical and experimental studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of a palladium-catalyzed cross-coupling reaction to assemble the bifuran-containing amide structure with high efficiency and selectivity.

The physical and chemical properties of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability, and reactivity under different conditions. For example, X-ray crystallographic analysis revealed that the compound adopts a planar conformation due to the aromatic nature of both the benzene ring and the bifuran system.

The electronic properties of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide make it an attractive candidate for applications in materials science. Its conjugated π-system allows for efficient charge transport properties, which are crucial for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). A recent study published in Advanced Materials highlighted its potential as an electron transport layer in organic photovoltaic devices due to its high electron mobility and excellent thermal stability.

In addition to its electronic properties, N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide has shown promise in biological applications. Its bromine substituent imparts bioactivity by enhancing its ability to interact with biological targets such as enzymes or receptors. For instance, researchers have explored its potential as a lead compound for drug discovery in cancer therapy due to its ability to inhibit specific kinase enzymes involved in cell proliferation.

The synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide has also been optimized for scalability and cost-effectiveness. Green chemistry principles have been incorporated into its synthesis route to minimize environmental impact. For example, solvent-free reactions or the use of biodegradable catalysts have been reported in recent studies aiming to produce this compound on an industrial scale.

In conclusion, N-({[2,3'-bifuran]-5-yl}methyl)-3-bromobenzamide (CAS No: 2034341-86-) is a versatile compound with significant potential in multiple fields due to its unique structure and properties. Continued research into its synthesis methods and applications will undoubtedly unlock new opportunities for leveraging this molecule's capabilities in advanced materials and therapeutic agents.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm